N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine
CAS No.: 172089-14-4
Cat. No.: VC20936487
Molecular Formula: C29H38N2O8
Molecular Weight: 542.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 172089-14-4 |
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Molecular Formula | C29H38N2O8 |
Molecular Weight | 542.6 g/mol |
IUPAC Name | 4-[3-[2-[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propoxy]ethoxy]ethoxy]propylamino]-4-oxobutanoic acid |
Standard InChI | InChI=1S/C29H38N2O8/c32-27(11-12-28(33)34)30-13-5-15-36-17-19-38-20-18-37-16-6-14-31-29(35)39-21-26-24-9-3-1-7-22(24)23-8-2-4-10-25(23)26/h1-4,7-10,26H,5-6,11-21H2,(H,30,32)(H,31,35)(H,33,34) |
Standard InChI Key | VWGYNWSOHMVYGG-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCOCCOCCOCCCNC(=O)CCC(=O)O |
Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCOCCOCCOCCCNC(=O)CCC(=O)O |
Introduction
Chemical Identity and Nomenclature
N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine (CAS: 172089-14-4) is recognized by several synonyms in scientific literature and commercial catalogs . This compound is often referred to by various names that highlight its structural components or functional roles.
Common Synonyms
The compound is known by several systematic and commercial names:
Identification Numbers
For database and regulatory purposes, the compound is identified by several numerical designations:
Identifier | Value |
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CAS Number | 172089-14-4 |
MDL Number | MFCD05663769 |
PubChem CID | 17040159 |
WGK Germany | 3 |
HS Code | 29242990 |
Structural Composition and Properties
Molecular Structure
N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine consists of three key structural components that contribute to its functionality:
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Fmoc (9-fluorenylmethoxycarbonyl) group: A base-labile protecting group for amines, enabling orthogonal deprotection strategies in solid-phase synthesis.
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Succinyl linker: Provides a carboxylic acid moiety for conjugation via standard coupling reagents (e.g., HATU, EDCI).
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4,7,10-trioxa-1,13-tridecanediamine backbone: A 19-atom polyethylene glycol (PEG) spacer offering hydrophilicity, flexibility, and reduced steric hindrance.
Physical and Chemical Properties
The compound exhibits the following physicochemical characteristics:
Chemical Reactivity and Synthesis
Deprotection Chemistry
One of the key reaction pathways involves the deprotection of the Fmoc group:
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Reagents: 20-30% piperidine in DMF
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Reaction conditions: Room temperature, 5-30 minutes
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Outcome: Generates a free amine for subsequent conjugation (e.g., peptide chain elongation or PEGylation)
In solid-phase peptide synthesis, Fmoc deprotection allows resin-bound peptides to react with activated carboxylic acids, facilitating sequential assembly of peptide chains.
Succinyl Carboxylic Acid Activation
The succinyl terminus undergoes activation for amide bond formation:
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Common activating reagents: HATU/HBTU with DIPEA in DMF
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Reaction mechanism: Forms an active ester intermediate, which readily reacts with nucleophilic amines
Applications in Scientific Research
N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine has diverse applications across multiple areas of biochemical and pharmaceutical research.
Drug Development
In medicinal chemistry, N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine aids in the design of drug candidates by:
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Creating compounds with specific solubility profiles
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Enhancing stability characteristics
Bioconjugation
The compound plays a significant role in bioconjugation processes by:
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Linking biomolecules such as proteins and antibodies to therapeutic agents
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Improving targeted delivery systems, particularly in cancer therapy
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Facilitating the creation of bioactive conjugates with tailored properties
PEGylation Applications
As a bifunctional cross-linker for PEGylation, the compound leverages the favorable characteristics of PEG polymers, including:
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High water solubility
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Enhanced mobility in solution
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Low toxicity and immunogenicity profiles
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Efficient clearance from biological systems
This makes it valuable for the chemical modification of biologically active compounds such as peptides, antibody fragments, enzymes, or small molecules.
Polymer Chemistry
In polymer science, N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine contributes to:
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Development of functionalized polymers
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Creation of drug delivery systems
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Synthesis of smart materials with application-specific properties
Analytical Chemistry
The compound is employed in analytical methods for:
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Detection of biomolecules
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Quantification of biological compounds
Stock Solution Preparation
Proper solution preparation is critical for research applications of N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine. The following table provides guidelines for preparing stock solutions at different concentrations:
Concentration | Amount of Compound | ||
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1 mg | 5 mg | 10 mg | |
1 mM | 1.8429 mL | 9.2146 mL | 18.4291 mL |
5 mM | 0.3686 mL | 1.8429 mL | 3.6858 mL |
10 mM | 0.1843 mL | 0.9215 mL | 1.8429 mL |
Source: |
Research Applications in Nanomaterials
Carbon Dots Research
Recent research has explored the use of 4,7,10-trioxa-1,13-tridecanediamine in the development of carbon dots (CDs) as non-toxic drug delivery platforms for cancer therapy:
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The compound was used to access amine-coated CDs that can be further functionalized using succinic anhydride to generate acid-coated CDs
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These different surface functionalities on the CDs were leveraged to allow conjugation to various biomolecules
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In a model system, researchers studied the loading of doxorubicin (DOX) to both amine and acid-coated CDs via amide bond formation and non-covalent loading
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Confocal imaging revealed different cell internalization patterns between free DOX (nucleus accumulation) and DOX-CD conjugates (cytoplasmic accumulation with slow nucleus delivery) This research demonstrates the utility of N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine derivatives in developing sophisticated drug delivery systems with controlled release properties.
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